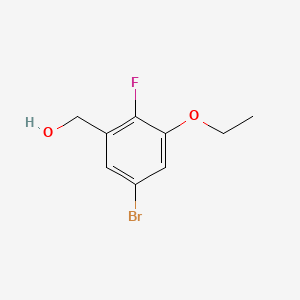

(5-Bromo-3-ethoxy-2-fluorophenyl)methanol

Beschreibung

(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is a substituted benzyl alcohol derivative characterized by a bromine atom at the 5-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position of the phenyl ring, with a hydroxymethyl (-CH2OH) functional group. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis due to its reactive alcohol group and halogenated aromatic system, which are common motifs in drug discovery .

Eigenschaften

Molekularformel |

C9H10BrFO2 |

|---|---|

Molekulargewicht |

249.08 g/mol |

IUPAC-Name |

(5-bromo-3-ethoxy-2-fluorophenyl)methanol |

InChI |

InChI=1S/C9H10BrFO2/c1-2-13-8-4-7(10)3-6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |

InChI-Schlüssel |

HDAVXZVGZGFTIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1F)CO)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Precursor Synthesis: Preparation of 5-Bromo-3-ethoxy-2-hydroxybenzaldehyde

A key intermediate in the synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is 5-bromo-3-ethoxy-2-hydroxybenzaldehyde , prepared via selective bromination of 2-hydroxy-3-ethoxybenzaldehyde.

- Reaction conditions:

- Starting material: 2-hydroxy-3-ethoxybenzaldehyde (1.500 g, 9.03 mmol)

- Brominating agent: N-bromo-succinimide (NBS) (1.606 g, 9.03 mmol, 1 eq.)

- Solvent: Acetonitrile (100 mL)

- Reaction time: 18 hours at room temperature

- Workup:

- Quenching with saturated aqueous ammonium chloride

- Extraction with ethyl acetate (3 × 30 mL)

- Drying over anhydrous sodium sulfate

- Solvent removal by rotary evaporation

- Purification:

- Flash silica gel column chromatography (5–30% ethyl acetate in hexane)

- Yield and characterization:

This step introduces the bromine substituent selectively at the 5-position on the aromatic ring, which is crucial for the final compound.

Reductive Amination and Reduction to the Benzyl Alcohol

The key transformation from the aldehyde intermediate to the target benzyl alcohol is achieved by reductive amination or direct reduction:

- General method:

- React the aldehyde (such as 5-bromo-3-ethoxy-2-hydroxybenzaldehyde or its fluorinated analog) with an appropriate amine in methanol.

- Stir the mixture for 18 hours at room temperature to form an imine intermediate.

- Reduce the imine with sodium borohydride (NaBH4) (2 equivalents) for 4 hours at room temperature.

- Workup:

- Quench the reaction with saturated aqueous ammonium chloride.

- Extract with ethyl acetate (3 × 30 mL).

- Dry the combined organic fractions over anhydrous sodium sulfate.

- Remove solvent under reduced pressure.

- Purification:

- Flash silica gel column chromatography (5–30% ethyl acetate in hexane).

- Outcome:

For the specific preparation of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol , the aldehyde would be directly reduced to the benzyl alcohol using sodium borohydride or similar hydride reagents.

Alternative Synthetic Routes and Reaction Conditions

- Halogen exchange and metal catalysis:

- Some patents describe the use of zinc chloride and other Lewis acids to facilitate halogen exchange or Friedel-Crafts type reactions for aryl substitutions at controlled temperatures (0–100 °C, optimally ~75 °C) in solvents such as phenetole, nitrobenzene, cyclohexane, dichloromethane, or chloroform.

- Purification solvents:

Summary Table of Key Preparation Steps

| Step | Starting Material / Reagent | Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | 2-hydroxy-3-ethoxybenzaldehyde + NBS | Acetonitrile, 18 h, RT | 5-bromo-3-ethoxy-2-hydroxybenzaldehyde | 97%, flash chromatography |

| 2 | (Hypothetical) Fluorination reagent (e.g., Selectfluor) | Conditions vary, electrophilic fluorination | 5-bromo-3-ethoxy-2-fluorobenzaldehyde (assumed) | Not explicitly documented |

| 3 | Aldehyde + NaBH4 | Methanol, RT, 4 h | (5-Bromo-3-ethoxy-2-fluorophenyl)methanol | Purified by silica gel chromatography |

| 4 | Lewis acid catalysis (ZnCl2) for substitution | 0–100 °C, preferred 75 °C | Various aryl halide intermediates | Reaction times 1–24 h |

Research Findings and Analytical Data

- The bromination using N-bromo-succinimide is highly selective and efficient, yielding nearly quantitative conversion to the brominated aldehyde intermediate.

- Reductive amination and reduction steps using sodium borohydride are mild and effective for converting aldehydes to benzyl alcohols.

- Purification by flash chromatography and recrystallization ensures high purity suitable for further synthetic transformations or biological testing.

- Analytical characterization includes 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) confirming the molecular structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Bromo-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.

Major Products

Oxidation: The major products include (5-Bromo-3-ethoxy-2-fluorophenyl)aldehyde and (5-Bromo-3-ethoxy-2-fluorophenyl)carboxylic acid.

Reduction: The major product is (3-Ethoxy-2-fluorophenyl)methanol.

Substitution: The major products depend on the nucleophile used, such as (5-Amino-3-ethoxy-2-fluorophenyl)methanol or (5-Thio-3-ethoxy-2-fluorophenyl)methanol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used as a probe in studying enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Wirkmechanismus

The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of the bromine, ethoxy, and fluorine groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Table 1: Substituent Comparison and Properties

Key Observations:

- Ethoxy vs.

- Fluorine Position: The 2-fluoro substituent (ortho to methanol) may sterically hinder reactions at the benzene ring, contrasting with para-fluoro analogs (e.g., ), which exhibit enhanced resonance stabilization.

Q & A

Basic: What are the standard synthetic routes for (5-Bromo-3-ethoxy-2-fluorophenyl)methanol, and how are intermediates characterized?

Methodological Answer:

A common route involves Grignard or organolithium reactions with substituted benzaldehydes. For example, in a synthesis analogous to -bromo-2-methoxybenzaldehyde reacts with a fluorophenyl lithium species (generated from n-BuLi and aryl bromide) in THF at −78°C, followed by warming to RT and quenching. The alcohol product is isolated via extraction (e.g., EtOAc/brine) with yields >95% . Characterization typically employs:

- GC-MS : To confirm molecular weight (e.g., m/z 310/312 for brominated analogs).

- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy and fluorine chemical shifts).

- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

Methodological Answer:

Discrepancies between NMR (dynamic conformers) and X-ray (static structure) require:

Variable-temperature NMR : To detect rotational barriers in ethoxy or fluorophenyl groups.

DFT calculations : Compare computed NMR shifts with experimental data to identify dominant conformers .

Twinned crystal analysis : Use SHELXL’s twin refinement tools to resolve ambiguities in X-ray data caused by crystal packing effects .

Example : If methoxy rotation causes split NMR peaks, low-temperature (e.g., −40°C) experiments can coalesce signals, confirming dynamic behavior .

Basic: What safety protocols are critical when handling (5-Bromo-3-ethoxy-2-fluorophenyl)methanol?

Methodological Answer:

- Storage : Refrigerate (0–6°C) to prevent decomposition, as brominated aromatics are often light-sensitive .

- PPE : Use nitrile gloves and fume hoods; bromine and fluorine moieties may pose toxicity risks .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can synthetic yields be optimized for large-scale (>10 mmol) preparations?

Methodological Answer:

- Solvent Selection : Replace THF with 2-MeTHF (higher boiling point, greener solvent) to enhance reaction control at scale.

- Catalysis : Screen Pd or Cu catalysts for coupling steps (e.g., Suzuki for bromophenyl intermediates) to reduce side reactions .

- In-line Monitoring : Use FTIR or ReactIR to track aldehyde consumption and optimize reaction quenching .

Data : reports 97% yield at 10 mmol scale; scaling to 100 mmol may require slower reagent addition to manage exotherms.

Advanced: How does the electron-withdrawing bromo/fluoro substituent affect the compound’s reactivity in further derivatizations?

Methodological Answer:

- Electrophilic Aromatic Substitution (EAS) : Bromine deactivates the ring, directing reactions to meta positions. Fluorine’s inductive effect further reduces reactivity, necessitating harsher conditions (e.g., HNO₃/H₂SO₄ at 50°C) .

- Nucleophilic Displacement : Bromine at C5 can be replaced via SNAr with amines or thiols in DMF at 80–100°C .

- Oxidation : The methanol group can be oxidized to a ketone using MnO₂ or TEMPO/NaOCl, but fluorine may stabilize intermediates, requiring longer reaction times .

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC-UV/ELSD : Use C18 columns with MeCN/H₂O gradients; monitor for brominated byproducts (retention time shifts).

- Elemental Analysis : Confirm Br/F content (±0.3% tolerance) .

- Melting Point : Compare with literature values (e.g., 97–99°C for analogs) to detect impurities .

Advanced: How can computational methods predict the compound’s stability under varying pH/temperature?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of ethoxy groups) at different pH levels.

pKa Prediction : Tools like MarvinSketch estimate the methanol group’s acidity (predicted pKa ~15–16), guiding storage conditions .

Thermogravimetric Analysis (TGA) : Validate computational predictions by measuring mass loss at 25–150°C .

Basic: What are the key challenges in crystallizing this compound for structural studies?

Methodological Answer:

- Polymorphism : Bromine/fluorine interactions may lead to multiple crystal forms. Screen solvents (e.g., EtOH, hexane) via slow evaporation .

- Crystal Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned datasets .

- Data Collection : High-resolution (≤0.8 Å) synchrotron data is ideal for resolving heavy-atom (Br) positions .

Advanced: How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions (e.g., 5% DMSO in assays).

- Metabolite Interference : Use LC-MS to identify degradation products (e.g., demethylated analogs) that may skew results .

- Control Experiments : Include halogen-free analogs to isolate bromine/fluorine-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.